Ranolazine-D8
CAS No.: 1092804-88-0
Cat. No.: VC0196494
Molecular Formula: C24H25D8N3O4
Molecular Weight: 435.59
Purity: 99% HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1092804-88-0 |
---|---|
Molecular Formula | C24H25D8N3O4 |
Molecular Weight | 435.59 |
IUPAC Name | N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
Standard InChI | InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2 |
SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Chemical Properties and Structure
Molecular Identification
Ranolazine-D8 is formally identified by several key parameters:
Property | Value |
---|---|
Chemical Formula | C₂₄H₂₅N₃O₄D₈ |
Molecular Weight | 435.59 g/mol |
CAS Registry Number | 1092804-88-0 |
Table 1: Key identification parameters of Ranolazine-D8
The compound is also known by several synonyms, including N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d8-phenoxy)propyl]-1-piperazineacetamide, RS 43285-d3, and RS 43285-193-d8 . These alternative designations reflect both its chemical structure and various commercial or research identifiers.
Structural Characteristics
Ranolazine-D8 maintains the core piperazine structure of the parent compound, with deuterium substitution occurring specifically at the methoxy-phenoxy moiety. The precise placement of these deuterium atoms contributes to the compound's utility as an analytical standard. The chemical structure features a 2,6-dimethylphenyl group connected to a piperazine ring through an acetamide linkage, with an additional hydroxy-methoxyphenoxy side chain . The deuteration pattern creates a mass shift that facilitates distinction from the non-deuterated form in mass spectrometric analyses.
Salt Forms
Ranolazine-D8 is available in both free base and hydrochloride salt forms. The hydrochloride variant (Ranolazine-D8 Dihydrochloride) has the molecular formula C₂₄H₂₅N₃O₄D₈·2HCl and a molecular weight of 508.51 g/mol . The salt form offers improved solubility characteristics in polar solvents, which can be advantageous for certain analytical applications.
Applications in Pharmaceutical Analysis
Internal Standard for Bioanalytical Methods
The primary application of Ranolazine-D8 is as an internal standard in bioanalytical methods for quantifying ranolazine in biological samples. The deuterated analog behaves nearly identically to ranolazine in extraction procedures, chromatographic separations, and ionization processes, but can be distinguished by its different mass-to-charge ratio in mass spectrometry . This property makes it ideal for compensating for variations in sample preparation and instrument response.
Quality Control Applications
Analytical Characterization
Mass Spectrometric Properties
The mass spectral characteristics of Ranolazine-D8 make it particularly valuable in analytical applications. The 8-deuterium mass shift (+8 Da) relative to ranolazine creates a clear separation in mass spectra while maintaining nearly identical chromatographic behavior. This property is exploited in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for ranolazine quantification .
Chromatographic Behavior
Despite the isotopic substitution, Ranolazine-D8 exhibits chromatographic properties nearly identical to those of ranolazine. This behavior is essential for its function as an internal standard, as it ensures that the deuterated analog co-elutes with or elutes very close to the parent compound in liquid chromatography applications . Such characteristics allow for correction of matrix effects and ionization variability during analysis.
Comparison with Parent Compound
Structural Differences
The primary structural difference between Ranolazine-D8 and ranolazine is the replacement of eight hydrogen atoms with deuterium, specifically at the methoxy-phenoxy moiety. This modification creates a significant mass difference while preserving chemical behavior . The molecular weights of ranolazine and Ranolazine-D8 are 427.5 g/mol and 435.59 g/mol, respectively, reflecting the mass increase due to deuteration .
Physicochemical Properties
While deuteration generally causes minimal changes in physicochemical properties, subtle differences can exist:
Property | Ranolazine | Ranolazine-D8 |
---|---|---|
Molecular Weight | 427.5 g/mol | 435.59 g/mol |
Solubility | pH-dependent: 143 mg/mL at pH 3.4, 41 mg/mL at pH 5.0, 0.4 mg/mL at pH 7.0 | Similar to parent compound with minor differences |
Partition Coefficient | Moderate lipophilicity | Nearly identical to parent |
Melting Point | Form I characterized by specific thermal behavior | Similar thermal properties with potential slight shifts |
Table 2: Comparison of physicochemical properties between ranolazine and Ranolazine-D8
Metabolic Considerations
Research Applications and Findings
Bioanalytical Method Development
Research utilizing Ranolazine-D8 has contributed significantly to the development of sensitive and specific bioanalytical methods for ranolazine quantification. These methods are essential for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The development of high-performance liquid chromatography (HPLC) methods incorporating Ranolazine-D8 as an internal standard has enabled the reliable detection of ranolazine at low concentrations in complex biological matrices .
Pharmacokinetic Insights
Studies employing Ranolazine-D8 have contributed to understanding ranolazine's complex pharmacokinetics, including its dose-dependent behavior, where oral plasma clearance diminishes with dose from approximately 45 L/h at 500 mg twice daily to 33 L/h at 1000 mg twice daily . These investigations have also elucidated ranolazine's interaction profile with CYP3A inhibitors, which can significantly increase ranolazine exposure .
Formulation Research
Analytical methods incorporating Ranolazine-D8 have supported research into various ranolazine formulations, including extended-release preparations designed to maintain efficacy with twice-daily administration . These studies have been crucial for establishing bioequivalence between different formulations and ensuring consistent drug delivery characteristics.
Future Perspectives and Directions
Expanding Applications
The utility of Ranolazine-D8 extends beyond current applications to potential future uses in metabolomics, pharmaceutical development, and clinical research. As analytical technologies advance, particularly in areas such as ambient ionization mass spectrometry and miniaturized separation techniques, the role of deuterated standards like Ranolazine-D8 is likely to expand .
Integration with Advanced Analytical Techniques
Emerging technologies such as ion mobility spectrometry-mass spectrometry (IMS-MS) and high-resolution mass spectrometry can further leverage the properties of Ranolazine-D8 to achieve even greater analytical specificity and sensitivity. These advanced techniques may enable detection of lower concentrations of ranolazine in complex matrices and improved characterization of metabolites .
Supporting Novel Therapeutic Applications
As research into ranolazine's therapeutic potential expands beyond angina to areas such as arrhythmia management and diabetic cardiac fibrosis , Ranolazine-D8 will continue to play a crucial role in supporting analytical methods for these investigations. Recent studies suggesting that ranolazine may inhibit pyroptosis via regulation of miR-135b in the treatment of diabetic cardiac fibrosis represent just one example of emerging therapeutic applications that will require robust analytical support .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume